Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside
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Overview
Description
Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a bicyclic heptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the bicyclic heptane moiety. Common reagents used in these reactions include protecting groups such as TBDMS (tert-butyldimethylsilyl) and reagents like trifluoroacetic acid for deprotection.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and halogenating agents like SOCl2 (thionyl chloride) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the bicyclic heptane moiety play crucial roles in its binding to target molecules and its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A compound with similar hydroxyl groups but a different overall structure.
Isomucronulatol: A flavonoid with hydroxyl groups and potential biological activity.
D-(+)-Ribono-1,4-lactone: A compound with a similar oxane ring structure.
Uniqueness
What sets Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside apart is its unique combination of hydroxyl groups and the bicyclic heptane moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
88700-35-0 |
---|---|
Molecular Formula |
C21H36O10 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O10/c1-19(2)10-4-5-20(19,3)12(6-10)31-17-15(25)14(24)13(23)11(30-17)7-28-18-16(26)21(27,8-22)9-29-18/h10-18,22-27H,4-9H2,1-3H3/t10-,11?,12+,13+,14-,15+,16-,17-,18+,20+,21+/m0/s1 |
InChI Key |
RVQFSOHDFFWTLD-ZZUMIZGVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2O[C@H]3[C@@H]([C@H]([C@@H](C(O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O |
SMILES |
CC1(C2CCC1(C(C2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C)C |
solubility |
not available |
Origin of Product |
United States |
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